Tiprinast

Allergy Immunopharmacology Mast Cell Biology

Preclinical allergy research often faces limited oral bioavailability with conventional mast cell stabilizers like cromolyn. Tiprinast (CAS 83153-39-3) addresses this gap as an orally active, non-steroidal thienopyrimidine-carboxylic acid mast cell stabilizer. • Oral bioavailability demonstrated in rodent models-enables repeated oral dosing in chronic asthma and allergic rhinitis studies. • Superior potency vs. cromolyn in the rat PCA test with a distinct duration of action. • Well-characterized cardiovascular safety profile in anesthetized dogs, supporting preclinical safety pharmacology.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 83153-39-3
Cat. No. B1207938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiprinast
CAS83153-39-3
Synonyms3,4-dihydro-6-isobutyl-5-methyl-4-oxothieno(2,3d)pyrimidine-2-carboxylic acid
tiprinast
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C
InChIInChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15)
InChIKeyWIZAMTSKPRSWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiprinast: A Non-Steroidal Mast Cell Stabilizer


Tiprinast (CAS 83153-39-3) is a small molecule belonging to the thienopyrimidine-carboxylic acid class [1]. It functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators [2]. Identified in a series of compounds developed for their antiallergy properties, Tiprinast shares a mechanism of action with disodium cromoglycate (cromolyn) but is distinguished by its non-steroidal structure and oral bioavailability profile [3].

Mast cell stabilizer tool compound for allergy and inflammation models
Oral bioavailability supports preclinical dosing via gavage
Non-steroidal thienopyrimidine scaffold distinct from cromolyn

Why Tiprinast Cannot Be Substituted


Within the class of mast cell stabilizers, substitution is not straightforward. Compounds like cromolyn sodium, nedocromil, and lodoxamide exhibit highly variable pharmacokinetic and pharmacodynamic profiles despite a shared mechanism [1]. Tiprinast, a non-steroidal thienopyrimidine derivative, demonstrates a distinct combination of oral bioavailability, potency, and duration of action compared to these alternatives [2]. Generic substitution risks introducing confounding variables related to bioavailability, dosing frequency, and target engagement, which can significantly impact experimental reproducibility and the interpretation of results in preclinical models of allergy and inflammation [3].

Oral exposure
Alternatives like cromolyn are poorly absorbed orally; substitution may shift dosing route and exposure context.
Potency-duration context
Reported higher potency and longer duration vs. cromolyn may not transfer to other mast cell stabilizers.
Target engagement variability
Thienopyrimidine scaffold may exhibit a different off-target profile compared to cromoglycate or nedocromil.

Tiprinast Comparative Evidence


Potency and Duration vs. Cromolyn in Allergy Models

Tiprinast is a more potent inhibitor of allergic responses than disodium cromoglycate (DSCG/cromolyn), with a longer duration of action. In the rat passive cutaneous anaphylaxis (PCA) model, both compounds inhibit the reaction, but tiprinast achieves a significantly greater effect [1]. This increased potency is coupled with a prolonged duration of action in vivo, which is a key differentiator [1].

PCA Potency & Duration
Head-to-head
More potent and longer duration of action vs. DSCG
Reported higher response; supports model endpoint interpretation
Exact ED50/duration not publicly available
Allergy Immunopharmacology Mast Cell Biology

Oral Bioactivity vs. Cromolyn in Rat PCA

Tiprinast and its esters are established as orally active antiallergy agents, a crucial distinction from disodium cromoglycate (DSCG), which is poorly absorbed orally and is primarily administered via inhalation [1]. The original medicinal chemistry series identified tiprinast and its derivatives as effective in the rat PCA test when dosed orally [2]. This oral activity facilitates different routes of administration for preclinical studies.

Oral Bioactivity
Cross-study comparable
Orally active in rat PCA; DSCG poorly absorbed orally
Supports oral dosing route in preclinical models
Qualitative difference; confirm in specific protocol
Oral Bioavailability Pharmacokinetics Allergy

Tiprinast Meglumine: Solubility Strategy

Tiprinast is also available as a meglumine salt, Tiprinast meglumine (UNII: 7GWN8D7165), a common pharmaceutical technique used to improve the solubility and bioavailability of acidic drugs [1]. This formulation approach offers a distinct avenue for research and development, particularly for optimizing its pharmacokinetic profile for specific in vivo applications [2].

Meglumine Salt Form
Data to verify
Tiprinast meglumine salt available for solubility enhancement
Supports formulation optimization studies
Solubility improvement inferred; experimental verification needed
Pharmaceutics Formulation Science Drug Development

Cardiovascular Safety Comparable to Cromolyn

Intravenous administration of tiprinast (1 mg/kg) in anesthetized dogs elicits a transient vasodepressor response and bradycardia, consistent with the Bezold-Jarisch reflex. This response is analogous to that caused by disodium cromoglycate (cromolyn) [1]. A prior infusion of either agent (100 µg/kg/min for 15 min) significantly attenuated this cardiovascular response, demonstrating a shared safety profile in this preclinical model [2].

CV Response Profile
Head-to-head
Transient hypotension and bradycardia similar to cromolyn
Reported CV response context; monitor in in vivo models
1 mg/kg i.v. in dogs; prior infusion attenuates response
Cardiovascular Safety Preclinical Toxicology Pharmacology

Tiprinast Research Applications


Efficacy in Allergic Asthma and Rhinitis

Tiprinast is ideally suited for evaluating the therapeutic potential of mast cell stabilization in preclinical models of allergic airway disease. Its oral bioavailability and superior potency compared to cromolyn in the rat PCA test [1] make it a practical and effective tool for oral dosing in chronic asthma and allergic rhinitis models in rodents [2]. This is particularly relevant for studies where repeated oral administration is preferred over inhalation or injection.

Pharmacokinetic and Formulation Studies

The compound's oral activity in rats [1] and the existence of a meglumine salt form [2] make it a relevant candidate for investigations into the formulation and pharmacokinetics of oral mast cell stabilizers. Researchers can utilize Tiprinast to explore novel drug delivery systems, assess bioavailability enhancement strategies, or compare the PK/PD relationship of different salt forms.

Cardiovascular Safety and Toxicology

The well-characterized cardiovascular response profile of tiprinast in anesthetized dogs [1], which mirrors that of cromolyn, provides a valuable reference point for preclinical safety pharmacology studies. Researchers can use tiprinast as a tool compound to investigate the mechanisms underlying the Bezold-Jarisch reflex or to benchmark the cardiovascular safety of novel antiallergy drug candidates.

Application
Selection Property
Validation Focus
Allergic airway disease models
Oral bioavailability and mast cell stabilization
Model-response in PCA and allergic airway endpoints
Oral formulation and PK studies
Salt form and solubility profile
Bioavailability and pharmacokinetic profile validation
Cardiovascular safety pharmacology research
CV response profile context
Bezold-Jarisch reflex monitoring and dose selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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